
N,3,5-trimethyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3,5-trimethyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide, also known as TPOXX, is a small molecule antiviral drug that has been approved by the US FDA for the treatment of smallpox. The drug has shown promising results in clinical trials and has the potential to be used in the treatment of other viral infections as well.
Mechanism of Action
N,3,5-trimethyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide works by inhibiting the activity of the viral enzyme called RNA polymerase, which is essential for the replication of the smallpox virus. By inhibiting this enzyme, N,3,5-trimethyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide prevents the virus from replicating and spreading in the body.
Biochemical and Physiological Effects:
N,3,5-trimethyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide has been found to have minimal side effects and is generally well-tolerated by patients. The drug has been shown to have a good safety profile and does not cause any significant changes in biochemical or physiological parameters.
Advantages and Limitations for Lab Experiments
One of the major advantages of N,3,5-trimethyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide is its high specificity for the smallpox virus, which makes it an effective treatment option for this disease. However, the drug has some limitations in terms of its use in laboratory experiments, as it is not readily available and can be expensive to synthesize.
Future Directions
There are several potential future directions for the use of N,3,5-trimethyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide in the treatment of viral infections. One area of research is the development of new formulations of the drug that can be administered orally or topically, which would make it more convenient for patients. Another area of research is the exploration of the drug's potential use in the treatment of other viral infections, such as monkeypox and cowpox. Additionally, researchers are investigating the use of N,3,5-trimethyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide in combination with other antiviral drugs to enhance its efficacy against smallpox and other viral infections.
Synthesis Methods
The synthesis of N,3,5-trimethyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide involves the reaction of 4-chloro-3-nitropyridine with 3,5-dimethylisoxazole in the presence of a base to form the intermediate compound, which is then reduced to the final product using a reducing agent.
Scientific Research Applications
N,3,5-trimethyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide has been extensively studied for its antiviral activity against smallpox virus. The drug has been shown to inhibit the replication of the virus in vitro and in vivo, and has been found to be effective in treating both primary and secondary smallpox infections.
properties
IUPAC Name |
N,3,5-trimethyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-12(10(2)18-15-9)13(17)16(3)8-11-4-6-14-7-5-11/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDUUSMQEYNLCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N(C)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[(4-phenylphenyl)methyl]methanesulfonamide](/img/structure/B7529274.png)
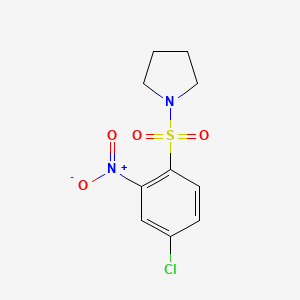

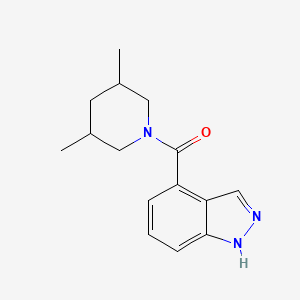
![(5-methylfuran-2-yl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7529301.png)
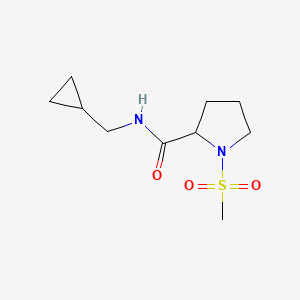

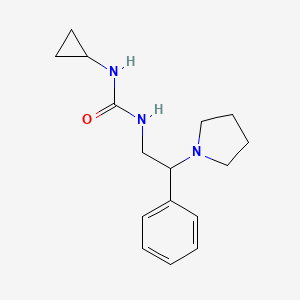
![3-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7529328.png)
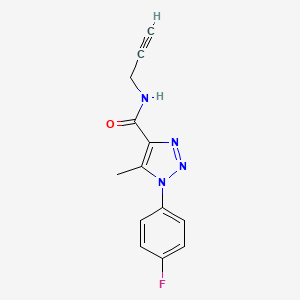
![4-[2-[[5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl]methylamino]ethyl]benzenesulfonamide](/img/structure/B7529348.png)
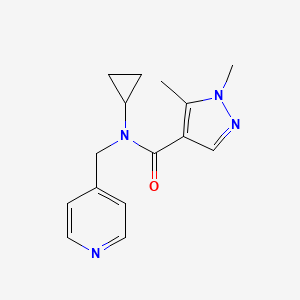
![2-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7529364.png)
![N-(oxolan-3-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7529372.png)